N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine
Overview
Description
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5th position and two methyl groups attached to the nitrogen atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 5-nitro-2-aminobenzothiazole. This intermediate can then be further reacted with dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Condensation: Acidic or basic catalysts in the presence of aldehydes or ketones.
Major Products Formed:
Reduction: Formation of N,N-dimethyl-5-amino-1,3-benzothiazol-2-amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the aggregation of proteins such as α-synuclein and tau, which are associated with neurodegenerative diseases. It achieves this by binding to the proteins and preventing their misfolding and aggregation .
Comparison with Similar Compounds
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:
5-nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethyl groups.
2-arylbenzothiazoles: Differ in the substitution pattern at the 2nd position.
Benzothiazole-based urea and thiourea derivatives: Differ in the functional groups attached to the benzothiazole ring.
Uniqueness: The presence of both the nitro group and the dimethyl groups in this compound imparts unique chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S/c1-11(2)9-10-7-5-6(12(13)14)3-4-8(7)15-9/h3-5H,1-2H3 |
InChI Key |
AEMOECHQKXYBMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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